(E)-Furan-2-ylmethylidenehydrazine

Physical Form Storage Condition Handling

Researchers requiring a hydrazone building block with a reactive terminal -NH₂ group often find N,N-dimethyl or acylhydrazone analogs inert toward key derivatizations. (E)-Furan-2-ylmethylidenehydrazine (CAS 31350-00-2) solves this limitation with a free amine terminus that enables acylation, Schiff-base extension, and tridentate metal coordination unavailable in substituted variants. • Converts to functionalized phthalimides in up to 85% yield under microwave irradiation in recyclable [bmim][Cl]. • Forms stable square-pyramidal oxovanadium(IV) complexes active as catalysts in quinoxaline synthesis. • Baseline antimicrobial MICs of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli) provide a clean SAR starting point. Supplied as a 95% powder with -10 °C storage and ice-pack shipping; eliminates solvent mass and vapor pressure complications of liquid dimethyl analogs.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 31350-00-2
Cat. No. B1244758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Furan-2-ylmethylidenehydrazine
CAS31350-00-2
Synonyms2-furoylhydrazine
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=NN
InChIInChI=1S/C5H6N2O/c6-7-4-5-2-1-3-8-5/h1-4H,6H2/b7-4+
InChIKeyKORIGDPDWZZQCO-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Furan-2-ylmethylidenehydrazine: Chemical Identity & Procurement


(E)-Furan-2-ylmethylidenehydrazine (CAS 31350-00-2), also known as 2-furancarboxaldehyde hydrazone or furfural hydrazone, is a small-molecule Schiff base (C₅H₆N₂O; MW 110.11 g/mol) formed by condensation of furfural with hydrazine . The compound is supplied as a powder of 95% purity, requiring storage at −10 °C and ice-pack shipping, and belongs to the broader hydrazone class frequently exploited as synthetic intermediates, metal-chelating ligands, and pharmacophore precursors [1].

Reactive handle Free terminal –NH₂ for acylation and Schiff-base extension
Physical form Solid powder simplifies inert-atmosphere weighing
Scaffold role Minimal hydrazone core for SAR library development

(E)-Furan-2-ylmethylidenehydrazine Substitution Risks


The furfural-hydrazone scaffold appears simple, but in-class analogs differ decisively in physical state, storage requirements, reactive functionality, and metal-coordination chemistry. The parent hydrazone (E)-furan-2-ylmethylidenehydrazine is a low-temperature-stored powder with a free terminal –NH₂ group that enables acylation, Schiff-base extension, and tridentate metal binding modes not possible with N,N‑dimethyl or acylhydrazone analogs [1]. Direct substitution with the liquid dimethyl derivative, the nitro-substituted analog, or heterocyclic variants therefore changes not only handling logistics but also downstream synthetic scope and complexation behavior.

Powder (−10 °C) Liquid (2–8 °C) Solid weighing advantages and low-temperature stability may not transfer
–NH₂ terminus –N(CH₃)₂ group Derivatization scope fundamentally differs; acylation and phthalimide formation impossible with analog
Tridentate (N,O,N) Bidentate (N,O) Coordination stability and geometry may not be equivalent; catalytic performance may shift

(E)-Furan-2-ylmethylidenehydrazine: Differentiating Evidence


Physical Form and Storage Comparison

(E)-Furan-2-ylmethylidenehydrazine is supplied as a powder requiring −10 °C storage and ice-pack shipping, whereas the closest commercial analog, 2-furaldehyde dimethylhydrazone (CAS 14064‑21‑2), is a liquid stable at 2–8 °C . Powder form eliminates solvent weight, simplifies weighing under inert atmosphere, and reduces volatile organic vapor exposure during handling.

Physical form
Head-to-head
Powder (−10 °C) vs liquid (2–8 °C)
Powder simplifies inert-atmosphere weighing
12–18 °C lower storage temperature; supplier specifications
Physical Form Storage Condition Handling

Reactive Terminal Hydrazine Group

The parent hydrazone retains a free –NH₂ terminus that undergoes acylation, condensation with aldehydes/ketones, and microwave-assisted conversion to phthalimides [1]. In contrast, the N,N‑dimethyl analog lacks exchangeable protons on the terminal nitrogen, rendering it inert toward electrophilic derivatization. This functional-group difference is absolute and structure-defined, not incremental.

Reactive handle
Class-level
Up to 85% yield in phthalimide synthesis
Free –NH₂ enables domino cyclization
N,N-dimethyl analog cannot react; microwave, ionic liquid
Synthetic Intermediate Derivatization Schiff Base

Metal-Coordination Denticity

The parent hydrazone can coordinate through the imine N, the furan O, and the terminal NH₂ group, enabling tridentate (N,N,O) or bridging modes observed in oxovanadium(IV) and Ni(II)/Mn(II) complexes [1][2]. The N,N‑dimethyl analog can only bind via the imine N and furan O (bidentate), reducing denticity options and complex stability. Crystal structures confirm square‑pyramidal [VO(L)(OCH₃)] for furan‑2‑carbaldehyde hydrazone ligands and square‑planar NiL₂ for acylhydrazone variants [1][2].

Coordination denticity
Cross-study
Tridentate (N,O,N) confirmed by X-ray
Higher stability vs bidentate analog
Square-pyramidal geometry; oxovanadium(IV) complexes
Metal Complex Ligand Coordination Chemistry

Antibacterial Activity Comparison

Hydrazones derived from 2‑furancarboxaldehyde exhibit moderate antibacterial activity against *Staphylococcus aureus* (MIC = 32 µg/mL) and *Escherichia coli* (MIC = 64 µg/mL), serving as a baseline for structure–activity studies [1]. Acylhydrazone derivatives such as 2‑furancarbaldehyde‑4‑methoxy‑benzoylhydrazone show enhanced potency through their Ni(II) complexes, which exhibit very significant activity against *S. aureus* in agar diffusion assays, while the free ligand is less active [2]. The parent hydrazone thus provides a minimalist scaffold for systematic SAR exploration.

Antibacterial baseline
Class-level
MIC 32 µg/mL (S. aureus)
Supports antimicrobial screening context
Derivative complexes may enhance activity; confirm independently
Antibacterial MIC Structure-Activity

(E)-Furan-2-ylmethylidenehydrazine Applications


Microwave-Assisted Phthalimide Synthesis

The parent hydrazone is directly converted to functionalized phthalimides in up to 85% yield under microwave irradiation in recyclable ionic liquid [bmim][Cl] [1]. The free –NH₂ group is essential for the domino cyclization; N,N‑dimethyl and acylhydrazone analogs cannot participate in this transformation. Researchers targeting phthalimide libraries for medicinal chemistry should procure the parent hydrazone, not the dimethyl derivative.

Tridentate Ligand for Metal Catalysts

The compound forms stable square‑pyramidal oxovanadium(IV) complexes that act as catalysts in quinoxaline synthesis [2]. The tridentate binding mode (N imine, O furan, N terminal) is unavailable to the bidentate dimethyl analog, providing higher complex stability and distinct catalytic activity. Researchers developing vanadium-based oxidation or C–N coupling catalysts should select the parent hydrazone over N‑substituted variants.

Antibacterial SAR Scaffold

With baseline MIC values of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli), the unsubstituted hydrazone offers a clean starting point for systematic SAR exploration [3]. Synthetic modification through the free –NH₂ group (acylation, condensation, metal complexation) allows stepwise potency enhancement, whereas pre‑functionalized analogs obscure the contribution of individual substituents.

Anhydrous Synthesis Powder Form

The powder form and −10 °C storage specification make this compound suitable for anhydrous, inert-atmosphere syntheses where precise solid weighing is required. The liquid dimethyl analog (storage 2–8 °C) introduces solvent mass and vapor pressure complications that are absent with the solid parent hydrazone.

Application
Selection Property
Validation Focus
Microwave phthalimide synthesis
Free terminal –NH₂ reactivity
Domino cyclization efficiency
Metal catalyst research
Tridentate coordination capability
Complex stability and catalytic screening
Antibacterial SAR studies
Unsubstituted hydrazone baseline
MIC-based structure-activity interpretation
Anhydrous/inert synthesis
Powder form, low-temp storage
Weighing precision under inert gas
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